4-Fenilpirimidina

Descripción general

Descripción

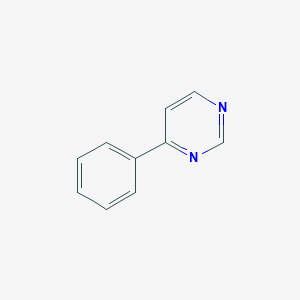

4-Phenylpyrimidine is an aromatic heterocyclic compound that consists of a pyrimidine ring substituted with a phenyl group at the fourth position. This compound is known for its ability to form compact and uniform layers on metallic surfaces, making it useful in various industrial applications .

Aplicaciones Científicas De Investigación

4-Phenylpyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a ligand in the study of metal complexes and their biological activities.

Medicine: Derivatives of 4-Phenylpyrimidine are investigated for their potential as anti-inflammatory and anticancer agents.

Industry: It is used in the development of corrosion inhibitors for protecting metal surfaces .

Mecanismo De Acción

Target of Action

4-Phenylpyrimidine primarily targets the M1 Muscarinic Acetylcholine Receptors (M1 mAChR) . These receptors belong to the rhodopsin-like (class A) family of G protein-coupled receptors (GPCRs) and play a crucial role in the central nervous system and peripheral organs .

Mode of Action

4-Phenylpyrimidine acts as a positive allosteric modulator (PAM) at the M1 mAChR . It interacts with the orthosteric agonists, and their allosteric effects are governed by modulation of agonist affinity . The greatest degree of positive co-operativity is observed with higher efficacy agonists .

Biochemical Pathways

The compound affects various signaling pathways, including extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP1) accumulation, and β-arrestin-2 recruitment . The allosteric potentiation generally tracks with the efficiency of stimulus-response coupling, and there is little pathway bias in the allosteric effects .

Pharmacokinetics

These studies suggest that the bioavailability and metabolic stability of such compounds can be influenced by factors like electronic effects and structural modifications .

Result of Action

The molecular and cellular effects of 4-Phenylpyrimidine’s action include the potentiation of the endogenous agonist acetylcholine (ACh) on different signaling pathways . This potentiation generally tracks with the efficiency of stimulus-response coupling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Phenylpyrimidine. For instance, the compound’s protective effect on a copper surface from corrosion in a 3 wt% NaCl environment has been investigated . .

Análisis Bioquímico

Biochemical Properties

4-Phenylpyrimidine has been found to interact with certain enzymes and proteins. For instance, it has been reported for its potential use as COX-1 and COX-2 inhibitors . The inhibitory effects of 4-Phenylpyrimidine against the activities of both COX-1 and COX-2 enzymes have been studied .

Cellular Effects

4-Phenylpyrimidine derivatives have shown potent biological activities. Some of these derivatives exhibit potent anti-inflammatory effects . They also exhibit good activities against HepG2 cell line and MCF-7 cell line .

Molecular Mechanism

The molecular mechanism of 4-Phenylpyrimidine involves its interaction with enzymes and proteins. For instance, its inhibitory effects against COX-1 and COX-2 enzymes are attributed to its binding interactions with these enzymes .

Subcellular Localization

Understanding the subcellular localization of a product and any effects on its activity or function is crucial for understanding its effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Phenylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyrimidine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of 4-Phenylpyrimidine may involve large-scale batch reactions using similar Suzuki coupling methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Phenylpyrimidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions

Major Products:

- Oxidation products include N-oxides.

- Reduction products include dihydropyrimidines.

- Substitution products vary depending on the substituent introduced .

Comparación Con Compuestos Similares

2-Phenylpyrimidine: Similar structure but with the phenyl group at the second position.

4-Methylpyrimidine: Contains a methyl group instead of a phenyl group at the fourth position.

4-Phenylquinazoline: Similar structure with an additional nitrogen atom in the ring

Uniqueness: 4-Phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable monolayers on metal surfaces and its potential biological activities make it a valuable compound in various fields .

Actividad Biológica

4-Phenylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of 4-Phenylpyrimidine

4-Phenylpyrimidine is a pyrimidine derivative characterized by a phenyl group at the 4-position. This structural modification has been linked to various biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibitory effects. The compound's ability to interact with biological targets makes it a candidate for drug development.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-phenylpyrimidine derivatives. For instance, a study evaluated several pyrimidine-based compounds for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated that certain derivatives exhibited IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells and 1.75 to 9.46 μM in MDA-MB-231 cells, outperforming the standard chemotherapy drug 5-Fluorouracil (5-FU) .

| Compound | IC50 (MCF-7) | IC50 (MDA-MB-231) | Selectivity Index |

|---|---|---|---|

| 4-Phenylpyrimidine Derivative A | 0.87 μM | 1.75 μM | High |

| 5-Fluorouracil | 17.02 μM | 11.73 μM | Low |

In addition to direct cytotoxicity, these compounds also induced apoptosis in cancer cells, evidenced by increased levels of caspase-9, a key marker of programmed cell death .

2. Anti-inflammatory Activity

The anti-inflammatory properties of 4-phenylpyrimidine derivatives have also been studied extensively. A recent review reported that certain pyrimidine derivatives effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, some derivatives demonstrated IC50 values as low as 0.04 μM against COX-2, comparable to the standard anti-inflammatory drug celecoxib .

| Compound | COX-2 Inhibition IC50 |

|---|---|

| Derivative B | 0.04 ± 0.01 μM |

| Celecoxib | 0.04 ± 0.01 μM |

These findings suggest that modifications to the pyrimidine structure can enhance anti-inflammatory efficacy while potentially reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

3. Enzyme Inhibition

4-Phenylpyrimidine has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission that is often targeted in Alzheimer's disease treatment. One study identified a derivative with an IC50 value of 90 µM against AChE, indicating moderate inhibitory activity .

The mechanisms through which 4-phenylpyrimidine exerts its biological effects are varied:

- Apoptosis Induction : The ability to induce apoptosis in cancer cells is primarily linked to the activation of caspases and modulation of apoptotic pathways.

- COX Inhibition : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators like prostaglandins, thus alleviating inflammation.

- AChE Inhibition : The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission and potentially improving cognitive function.

Case Studies

Several case studies have documented the therapeutic potential of 4-phenylpyrimidine derivatives:

- Diabetic Models : A notable study found that specific derivatives improved glucose tolerance in diabetic mice models by acting as GPR119 agonists, which enhance insulin secretion and protect pancreatic β-cells .

- Cancer Treatment : Clinical trials involving patients with breast cancer have indicated that treatment with pyrimidine-based compounds resulted in significant tumor reduction and improved patient outcomes compared to conventional therapies.

Propiedades

IUPAC Name |

4-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLQPIYLZMLAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187950 | |

| Record name | Pyrimidine, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3438-48-0 | |

| Record name | 4-Phenylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3438-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003438480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQR91IRU2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 4-Phenylpyrimidine is C10H8N2, and its molecular weight is 156.19 g/mol.

A: 4-Phenylpyrimidine has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. For example, 1H NMR studies have been instrumental in understanding the formation of σ-adducts with nucleophiles like potassium amide in liquid ammonia. 13C NMR studies have provided insights into the charge distribution within the molecule and its adducts with organolithium reagents.

A: The SN(ANRORC) mechanism stands for Substitution Nucleophilic Addition of Nucleophile, Ring Opening, and Ring Closure. It is a common pathway for nucleophilic aromatic substitution in electron-deficient nitrogen-containing heterocycles like 4-Phenylpyrimidine. Studies utilizing 15N-labeled substrates have provided compelling evidence for this mechanism in the amination of 4-Phenylpyrimidine and its derivatives.

A: The nature of the substituent at the 2-position significantly affects the reaction pathway. For instance, while 2-halogeno-4-phenylpyrimidines primarily undergo SN(ANRORC) amination with potassium amide, the corresponding 2-cyano and 2-trimethylammonio derivatives favor a direct SN(AE) displacement. This highlights the importance of leaving group mobility and steric factors in dictating the reaction mechanism.

A: Yes, 4-Phenylpyrimidine derivatives can undergo ring transformations under specific reaction conditions. For example, reaction with hydroxylamine hydrochloride can lead to the formation of isoxazole derivatives. Additionally, reactions with active methylene compounds in basic media can yield pyridine derivatives.

A: Derivatives of 4-Phenylpyrimidine have shown promise in various fields. They have been explored as potential inhibitors of catepsin K and catepsin S, enzymes involved in bone resorption and other physiological processes. Additionally, they have demonstrated potential as anti-microbial and antifungal agents.

A: Yes, 4-Phenylpyrimidine-2-thiol (phpyH) can act as a ligand in the synthesis of [CunIn]-based coordination polymers with varying structural motifs and photoluminescent properties. These polymers may find applications in areas like materials science and sensing.

A: Research suggests that 4-Phenylpyrimidine can form compact layers on copper surfaces, offering protection against corrosion in NaCl solutions. This protective ability is attributed to the formation of a uniform layer through nitrogen atom coordination with the copper surface.

A: Yes, density functional theory (DFT) calculations have been employed to study the interaction of 4-Phenylpyrimidine with copper surfaces, providing insights into the corrosion inhibition mechanism. Additionally, DFT-based energy minimizations have been used to understand the potential for C-H bond activation in 6-arylpurines, which contain the 4-Phenylpyrimidine motif.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.